molecular formula C4H4ClNS2 B3376843 2-Chloro-5-thiazolemethanethiol CAS No. 1246501-29-0

2-Chloro-5-thiazolemethanethiol

Cat. No.: B3376843
CAS No.: 1246501-29-0
M. Wt: 165.7
InChI Key: WKSWNTTUYFBJPT-UHFFFAOYSA-N
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Description

2-Chloro-5-thiazolemethanethiol is a chemical compound belonging to the thiazole family. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

The synthesis of 2-Chloro-5-thiazolemethanethiol typically involves the reaction of allyl isothiocyanate with chlorine. The reaction is carried out at temperatures ranging from 0°C to 150°C . Another method involves the reaction of dihalogenoacetones with thioacetylamides, such as thioacetamide . Industrial production methods often utilize microreactors and solvent-free conditions to enhance yield and purity .

Chemical Reactions Analysis

2-Chloro-5-thiazolemethanethiol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

2-Chloro-5-thiazolemethanethiol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

    Industry: The compound is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-thiazolemethanethiol involves its interaction with various molecular targets. It is known to potentiate the activity of certain enzymes and inhibit the growth of microorganisms by disrupting their metabolic pathways . The compound’s sulfur and chlorine atoms play a crucial role in its biological activity, allowing it to form strong bonds with target molecules.

Comparison with Similar Compounds

2-Chloro-5-thiazolemethanethiol can be compared with other thiazole derivatives, such as 2-Chloro-5-chloromethylthiazole. While both compounds share a similar core structure, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . Other similar compounds include thiazolidine and its derivatives, which also exhibit diverse pharmacological activities .

Conclusion

This compound is a versatile compound with significant applications in various fields of research and industry. Its unique chemical structure and reactivity make it a valuable tool in the synthesis of new compounds and the development of innovative solutions in medicine, biology, and agriculture.

Properties

IUPAC Name

(2-chloro-1,3-thiazol-5-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS2/c5-4-6-1-3(2-7)8-4/h1,7H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSWNTTUYFBJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Cl)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719267
Record name (2-Chloro-1,3-thiazol-5-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246501-29-0
Record name (2-Chloro-1,3-thiazol-5-yl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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